2-Nonadecanone

Overview

Description

Molecular Structure Analysis

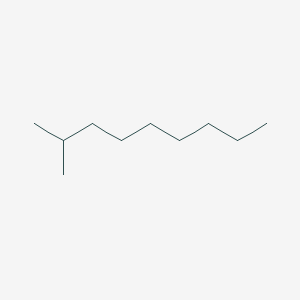

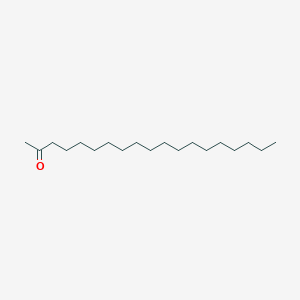

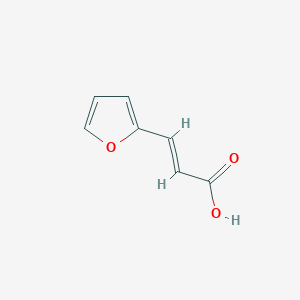

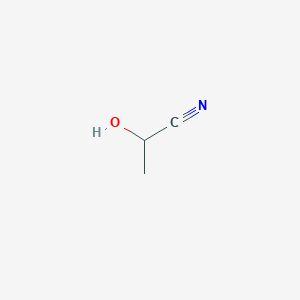

The molecular structure of 2-Nonadecanone consists of 19 carbon atoms, 38 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.5044 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Biofuel and Chemical Feedstock Production

Sinha, Kumar, and Singh (2013) demonstrated that 2-nonadecanone is a constituent of the biofuel produced through the thermal pyrolysis of linseed seeds. This biofuel, containing compounds like this compound, can be used both as an energy source and as a valuable chemical feedstock, comparable to petroleum fractions (Sinha, Kumar, & Singh, 2013).

Photoreactivity Studies

Weiss, Chandrasekhar, and Vilalta (1993) investigated the photoproduct ratios from Norrish II reactions of this compound, revealing insights into its behavior in different phases like melt and solid phases. This research enhances understanding of the chemical's photoreactivity under various conditions (Weiss, Chandrasekhar, & Vilalta, 1993).

Insecticidal Properties

A study by Williams et al. (1980) identified 2-tridecanone, a similar compound, as an insecticide isolated from the wild tomato. While not directly on this compound, this research suggests potential for related compounds in pest control applications (Williams, Kennedy, Yamamoto, Thacker, & Bordner, 1980).

Study of Molecular Dynamics

Brustolon et al. (1996) explored the molecular dynamics of this compound in inclusion compounds. Their work, which used EPR spectroscopy, contributes to understanding the behavior of this compound under different physical conditions, such as in hydrogen bonding environments (Brustolon, Maniero, Marcomini, & Segre, 1996).

Antidepressant Potential

Lee and Hyun (2018) discovered that this compound (NAC) exhibited antidepressant effects in a study on rats. They found that NAC treatment reduced immobility in forced swimming tests and decreased cytokine levels, suggesting its potential use in treating depression (Lee & Hyun, 2018).

Thermodynamic Studies in Solution

Meyer and Gens (1977) studied the thermodynamic properties of various solutes, including this compound, in different solvents. This research provides valuable information on the interaction of this compound with other chemicals and its role in thermodynamics (Meyer & Gens, 1977).

Safety and Hazards

According to the safety data sheet, when handling 2-Nonadecanone, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Relevant Papers One relevant paper titled “this compound Alleviates Depression through Inflammation Relief in SD Rat” suggests that this compound may have potential antidepressant effects through inflammation relief . The study found that this compound dose-dependently decreased immobility in the Forced Swimming Test (FST), suggesting an antidepressant effect . The study also found that this antidepressant effect may be related to the anti-inflammatory effect of this compound .

Mechanism of Action

Mode of Action

As a ketone, it can undergo keto-enol tautomerization, which is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol . This process could potentially influence its interactions with biological targets.

Biochemical Pathways

The specific biochemical pathways influenced by 2-Nonadecanone are currently unknown. Ketones can participate in various biochemical reactions, including redox reactions and the formation of carbon-carbon bonds

Pharmacokinetics

As a lipophilic compound, it is likely to cross cell membranes and distribute throughout the body . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the chemical stability and reactivity of this compound . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Nonadecanone are not fully understood due to limited research. As a ketone, it can participate in various biochemical reactions. Ketones are known to undergo keto-enol tautomerization, a process that can influence their reactivity and interactions with other biomolecules

Cellular Effects

Some research suggests that it may have an antidepressant effect This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Some studies suggest that it may have preferential loss during certain processes, which could affect its stability and degradation .

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is limited. One study found that treatment with this compound had an antidepressant effect in rats, suggesting that its effects may vary with different dosages

properties

IUPAC Name |

nonadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDKVDCIEARIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212077 | |

| Record name | Nonadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

629-66-3 | |

| Record name | 2-Nonadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

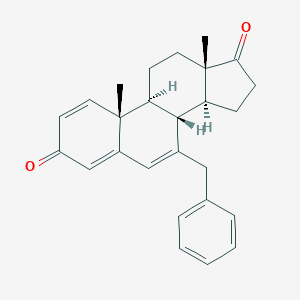

![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)